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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green™ 488, Succinimidyl Ester

(OG 488, SE), a versatile fluorescent dye widely utilized in biological research. It details the

dye's physicochemical properties, provides established experimental protocols for its

application, and illustrates relevant biological pathways and experimental workflows.

Core Properties of Oregon Green™ 488, SE
Oregon Green™ 488 is a bright, green-fluorescent dye notable for its high quantum yield and

photostability. The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye

to primary amines on biomolecules, making it an excellent tool for labeling proteins, antibodies,

and other amine-containing molecules. A key advantage of Oregon Green™ 488 is its low pKa

of 4.7, which renders its fluorescence essentially pH-insensitive within the physiological range,

a significant improvement over fluorescein.[1][2]

Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Oregon Green™ 488, SE.
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Chemical Properties

Molecular Formula C₂₅H₁₃F₂NO₉

Molecular Weight 509.37 g/mol

Reactive Group N-hydroxysuccinimidyl (NHS) ester

Reactivity Primary amines

Solubility Soluble in DMSO and DMF

Spectroscopic Properties

Excitation Maximum (λex) 496 nm

Emission Maximum (λem) 524 nm

Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield (Φ) ~0.9

Recommended Laser Line 488 nm

Experimental Protocols
Detailed methodologies for common applications of Oregon Green™ 488, SE are provided

below. These protocols are intended as a starting point and may require optimization for

specific experimental systems.

Protein and Antibody Labeling
This protocol describes the covalent labeling of proteins, such as antibodies, with OG 488, SE.

Materials:

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

Oregon Green™ 488, SE

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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1 M Sodium bicarbonate, pH 8.3

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Prepare Protein Solution: Dissolve the protein in an amine-free buffer. If the buffer pH is

below 8.0, adjust to pH 8.3 with 1 M sodium bicarbonate.

Prepare Dye Stock Solution: Immediately before use, dissolve OG 488, SE in anhydrous

DMSO or DMF to a concentration of 10 mg/mL.

Conjugation Reaction:

Slowly add the desired molar excess of the reactive dye to the protein solution while gently

stirring. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled protein from unreacted dye using a size-exclusion chromatography

column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).

Collect the fractions containing the brightly colored, labeled protein.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the conjugate solution at 280 nm and 496 nm.

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

and the respective extinction coefficients. The ratio of dye concentration to protein

concentration yields the DOL.

Cellular Staining for Fluorescence Microscopy
This protocol outlines the general procedure for staining cells with OG 488, SE-labeled probes.

Materials:
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Cells cultured on coverslips or in imaging dishes

OG 488, SE-labeled antibody or other probe

Phosphate-Buffered Saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting intracellular antigens

Blocking buffer (e.g., 1% BSA in PBS)

Antifade mounting medium

Procedure:

Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes

at room temperature.

Permeabilization (for intracellular targets): Wash fixed cells with PBS and then permeabilize

with permeabilization buffer for 10 minutes.

Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes to reduce

non-specific binding.

Staining:

Dilute the OG 488, SE-labeled probe to the desired concentration in blocking buffer.

Incubate the cells with the diluted probe for 1 hour at room temperature, protected from

light.

Washing: Wash the cells three times with PBS to remove unbound probe.

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters

for OG 488 (excitation ~490 nm, emission ~525 nm).
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Flow Cytometry Staining
This protocol details the staining of suspended cells for analysis by flow cytometry.

Materials:

Single-cell suspension

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

OG 488, SE-conjugated antibody

Fixative (optional, e.g., 1% paraformaldehyde in PBS)

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in

cold FACS buffer.

Blocking (optional but recommended): Incubate cells with an Fc receptor blocking agent to

prevent non-specific antibody binding.

Staining:

Add the OG 488, SE-conjugated antibody at the predetermined optimal concentration.

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

Washing: Wash the cells twice with cold FACS buffer by centrifugation and resuspension.

Fixation (optional): If not analyzing immediately, resuspend the cells in a suitable fixative.

Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with

a 488 nm laser and appropriate emission filters.

Visualizations
The following diagrams, generated using the DOT language, illustrate a relevant signaling

pathway and experimental workflows involving OG 488, SE.
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Epidermal Growth Factor Receptor (EGFR) Endocytosis
and Signaling
Oregon Green™ 488 can be conjugated to Epidermal Growth Factor (EGF) to study its binding

to the EGFR and subsequent endocytosis and signaling. This process is crucial for regulating

cell growth, proliferation, and differentiation.[3][4][5][6]
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Caption: EGFR signaling pathway initiated by OG 488-labeled EGF binding.

Experimental Workflow: Antibody Labeling and
Immunofluorescence
This diagram outlines the key steps involved in labeling an antibody with OG 488, SE and its

subsequent use in an immunofluorescence staining experiment.
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Antibody Labeling

Immunofluorescence Staining
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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